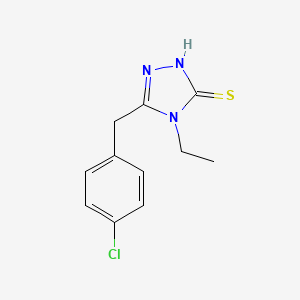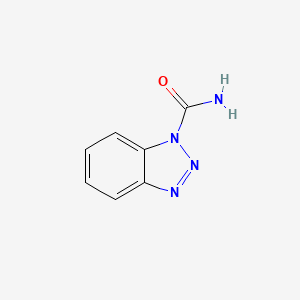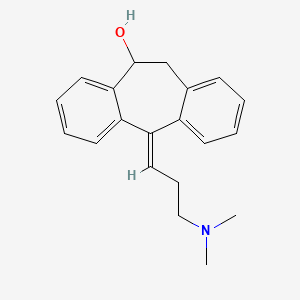
(E)-10-Hydroxyamitriptyline
Overview
Description
- “(E)-10-Hydroxyamitriptyline” is a chemical compound derived from amitriptyline, a tricyclic antidepressant.
- It contains a hydroxyl group at the 10th position of the amitriptyline structure.
- The compound may exhibit altered pharmacological properties compared to amitriptyline due to this modification.
Synthesis Analysis
- The synthesis of (E)-10-Hydroxyamitriptyline involves introducing a hydroxyl group at the 10th position of the amitriptyline molecule.
- Specific synthetic routes and reaction conditions would need to be explored in relevant literature.
Molecular Structure Analysis
- The molecular structure of (E)-10-Hydroxyamitriptyline includes the amitriptyline backbone with an additional hydroxyl group.
- The stereochemistry (E) indicates that the hydroxyl group is in the trans configuration relative to the adjacent double bond.
Chemical Reactions Analysis
- Investigating chemical reactions involving (E)-10-Hydroxyamitriptyline would require examining relevant literature.
- Consider reactions related to its synthesis, functional group transformations, and potential degradation pathways.
Physical And Chemical Properties Analysis
- Properties such as solubility, melting point, and stability need to be determined experimentally or extracted from literature.
Scientific Research Applications
Metabolite Analysis and Detection
(E)-10-Hydroxyamitriptyline, a metabolite of the antidepressant amitriptyline, has been a subject of study for its presence and characteristics in human biological samples. Nusser, Nill, and Breyer-Pfaff (1990) focused on the analysis of its enantiomers in human urine. They employed high-performance liquid chromatography for this purpose, highlighting the compound's relevance in clinical pharmacology and drug metabolism studies (Nusser, Nill, & Breyer-Pfaff, 1990).
Chromatographic Techniques
Developing methods for quantifying (E)-10-Hydroxyamitriptyline in biological samples has been a significant area of research. Ulrich, Isensee, and Pester (1996) developed a method for simultaneous quantification of amitriptyline, its metabolites including (E)-10-Hydroxyamitriptyline, using capillary gas-liquid chromatography. This method is crucial for therapeutic drug monitoring and understanding drug metabolism (Ulrich, Isensee, & Pester, 1996).
Pharmacogenetics and Metabolism
Understanding the metabolism of (E)-10-Hydroxyamitriptyline has implications for personalized medicine. Breyer-Pfaff et al. (1992) explored the metabolism of amitriptyline and its metabolites, including (E)-10-Hydroxyamitriptyline, in patients with different cytochrome P450 isozymes. This study provides insights into how genetic factors can influence drug metabolism and effectiveness (Breyer-Pfaff et al., 1992).
Cardiotoxicity Studies
The cardiotoxicity of nortriptyline and its metabolites, including (E)-10-Hydroxyamitriptyline, was investigated by Pollock, Everett, andPerel (1992). Their research on swine models assessed the cardiovascular effects of these compounds, providing important data for understanding the safety profile of antidepressant metabolites (Pollock, Everett, & Perel, 1992).
Clinical Outcome Prediction
Shimoda et al. (1997) explored the relationship between plasma levels of amitriptyline, its metabolites including (E)-10-Hydroxyamitriptyline, and the clinical outcome of depressive episodes in patients. Their findings provide valuable insights for optimizing antidepressant therapy based on metabolite levels (Shimoda et al., 1997).
Metabolite Pharmacodynamics
The neuropharmacological properties of amitriptyline, nortriptyline, and their metabolites, including (E)-10-Hydroxyamitriptyline, were studied by Hyttel, Christensen, and Fjalland (2009). This research helps in understanding how these metabolites interact with various neurotransmitter systems, impacting their therapeutic and side effect profiles (Hyttel, Christensen, & Fjalland, 2009).
Pupil Response Studies
Mindel, Rubin, and Kharlamb (1990) investigated the effect of E-10-Hydroxynortriptyline, a related metabolite, on the pupil response in rabbits, which could have implications for understanding the effects of (E)-10-Hydroxyamitriptyline on the autonomic nervous system (Mindel, Rubin, & Kharlamb, 1990).
Safety And Hazards
- Assess potential toxicity, side effects, and interactions with other drugs.
- Investigate any adverse effects associated with (E)-10-Hydroxyamitriptyline.
Future Directions
- Explore further research on (E)-10-Hydroxyamitriptyline, including its therapeutic potential, pharmacokinetics, and clinical applications.
- Investigate its use in specific medical conditions or as a potential drug candidate.
properties
IUPAC Name |
(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWBJXOKAFHZAI-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873786 | |
| Record name | (E)-10-Hydroxyamitriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-10-Hydroxyamitriptyline | |
CAS RN |
64520-05-4 | |
| Record name | 10-Hydroxyamitriptyline, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064520054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-10-Hydroxyamitriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-HYDROXYAMITRIPTYLINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8646K54I21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



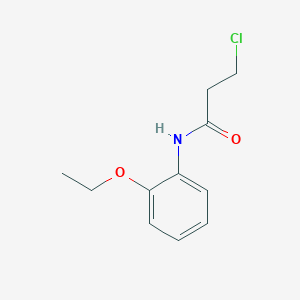
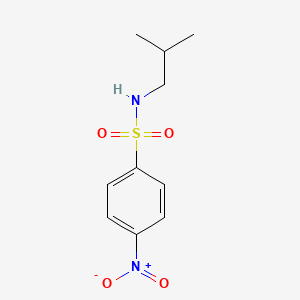
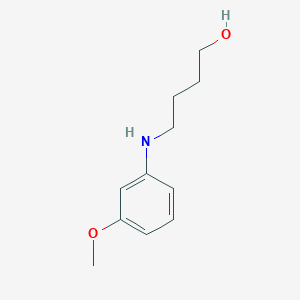
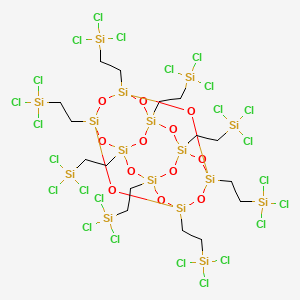
![2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B1609076.png)
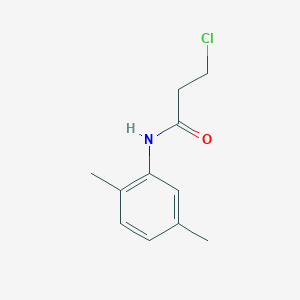
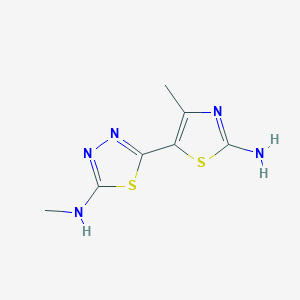
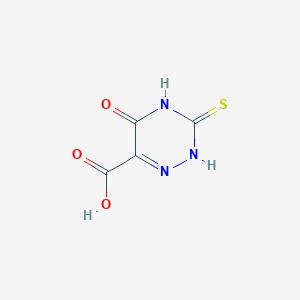
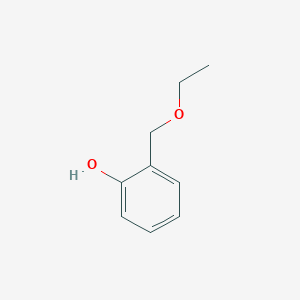
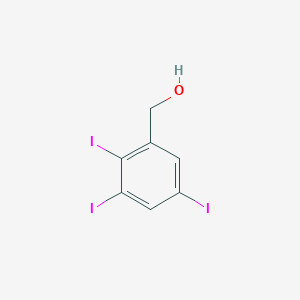

![endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1609089.png)
